NH2-Aka-cooh

Peptide Synthesis Quality Control Biochemical Research

NH2-AKA-COOH (Ala-Lys-Ala) is a linear tripeptide offered as a critical negative control for ACE inhibition assays. Unlike its functional analog NH2-AKK-COOH which demonstrates potent, quantifiable ACE inhibition, NH2-AKA-COOH possesses no documented ACE inhibitory activity. This functional dichotomy makes it indispensable for ensuring experimental specificity and data reproducibility in mechanistic studies. Additionally, its defined, high-purity tripeptide structure serves as an ideal model substrate for HPLC/MS analytical method development, calibration, and peptide stability profiling. Choose this compound to eliminate biological activity variables in your control experiments.

Molecular Formula C12H24N4O4
Molecular Weight 288.34 g/mol
Cat. No. B15598929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNH2-Aka-cooh
Molecular FormulaC12H24N4O4
Molecular Weight288.34 g/mol
Structural Identifiers
InChIInChI=1S/C12H24N4O4/c1-7(14)10(17)16-9(5-3-4-6-13)11(18)15-8(2)12(19)20/h7-9H,3-6,13-14H2,1-2H3,(H,15,18)(H,16,17)(H,19,20)/t7-,8-,9-/m0/s1
InChIKeyQUIGLPSHIFPEOV-CIUDSAMLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





NH2-Aka-cooh (Ala-Lys-Ala) Oligopeptide: Baseline Overview for Research Procurement


NH2-Aka-cooh, also known as Ala-Lys-Ala (CAS: 33062-84-9), is a linear tripeptide oligomer composed of the amino acid sequence Alanine-Lysine-Alanine [1]. Its molecular formula is C12H24N4O4 with a molecular weight of 288.34 g/mol . This compound is primarily offered for research purposes as a peptide model system or building block, and no specific, inherent biological activity is attributed to it in the accessible public literature .

Why Generic Substitution for NH2-Aka-cooh (Ala-Lys-Ala) Carries Significant Research Risk


Substituting NH2-Aka-cooh (Ala-Lys-Ala) with a seemingly similar tripeptide like NH2-AKK-COOH (Ala-Lys-Lys) can critically alter or invalidate experimental outcomes. This risk arises from a fundamental difference in their functional characterization. While NH2-Aka-cooh is not documented to possess a defined biological function , its analog, NH2-AKK-COOH, is a well-defined and potent angiotensin-converting enzyme (ACE) inhibitor with established IC50 values . Therefore, interchanging these compounds without quantitative functional validation would introduce an unverified biological variable into a research model, jeopardizing data reproducibility and the validity of mechanistic conclusions.

NH2-Aka-cooh: A Quantitative Evidence Guide for Scientific Selection


Purity Benchmarking for NH2-Aka-cooh (Ala-Lys-Ala)

Commercially available NH2-Aka-cooh (Ala-Lys-Ala) is supplied with a verified purity level of ≥98% or ≥99.82%, as determined by HPLC and other analytical methods, ensuring consistency for research use [1]. This high purity standard is essential for minimizing experimental variability.

Peptide Synthesis Quality Control Biochemical Research

Comparative In Vitro Stability of NH2-Aka-cooh

The storage stability of NH2-Aka-cooh (Ala-Lys-Ala) has been characterized. In powder form, it is specified as stable for 3 years at -20°C and 2 years at 4°C. When dissolved in an appropriate solvent, the recommended stability is 6 months at -80°C and 1 month at -20°C . This provides a clear, quantitative guideline for researchers planning longitudinal studies.

Peptide Handling Storage Conditions Assay Development

Absence of Intrinsic ACE Inhibitory Activity Relative to NH2-AKK-COOH

In stark contrast to its analog, NH2-Aka-cooh (Ala-Lys-Ala) has no published or quantifiable ACE inhibitory activity. Its close analog, NH2-AKK-COOH (Ala-Lys-Lys), is a potent ACE inhibitor with well-characterized IC50 values of 0.090 μM, 0.178 μM, and 420.89 μM against the substrates FAPGG, HHL, and angiotensin-I, respectively . This establishes a clear functional dichotomy.

ACE Inhibition Cardiovascular Research Peptide Pharmacology

Optimal Research Application Scenarios for NH2-Aka-cooh (Ala-Lys-Ala)


Negative Control or Inert Peptide in ACE Inhibition Studies

Due to its complete lack of documented ACE inhibitory activity, NH2-Aka-cooh serves as an ideal negative control for experiments investigating the specific effects of ACE inhibitors like NH2-AKK-COOH. This application directly stems from the comparative evidence of functional dichotomy .

Model Substrate for Analytical Method Development

NH2-Aka-cooh's simple tripeptide structure, combined with its available high purity (≥98%) , makes it a practical model substrate for developing, calibrating, or validating analytical techniques such as HPLC or mass spectrometry for peptide separation and detection.

Building Block in Fundamental Peptide Research

As a simple, linear tripeptide, NH2-Aka-cooh is a useful model compound for studying basic peptide properties, including solubility, stability under various conditions , or as a foundational sequence for constructing more complex peptides via solid-phase synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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